molecular formula C21H15ClFN3O3S2 B2955136 N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260926-77-9

N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2955136
CAS RN: 1260926-77-9
M. Wt: 475.94
InChI Key: AEEYCQVLWYKKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H15ClFN3O3S2 and its molecular weight is 475.94. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

A study described the synthesis and application of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, related in structure to the given compound, as selective ligands for the translocator protein (18 kDa) useful in positron emission tomography (PET) imaging. This approach highlights the potential use of structurally related compounds in the development of radioligands for imaging brain inflammation and other neurological conditions (Dollé et al., 2008).

Antitumor Activity

New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, structurally akin to the queried compound, have been synthesized and evaluated for their antitumor activity. The synthesized compounds displayed potent anticancer activity against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, demonstrating the potential of similar compounds in cancer research (Hafez & El-Gazzar, 2017).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

Compounds based on the thieno[2,3-d]pyrimidine scaffold, closely related to the target molecule, have been identified as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These findings suggest potential applications in the development of new chemotherapy agents for cancer treatment (Gangjee et al., 2008).

Antiviral Research

A novel anti-COVID-19 molecule, structurally similar to the requested compound, has been synthesized and characterized, showing potential antiviral potency against SARS-CoV-2 protein. This underscores the importance of such compounds in the development of new antiviral drugs (Mary et al., 2020).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O3S2/c1-29-17-7-6-12(22)10-15(17)24-18(27)11-31-21-25-14-8-9-30-19(14)20(28)26(21)16-5-3-2-4-13(16)23/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEYCQVLWYKKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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